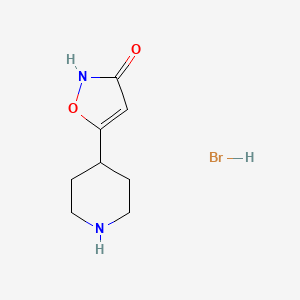

5-Piperidin-4-yl-1,2-oxazol-3-one;hydrobromide

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, D₂O) :

| Signal (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 1.65–1.85 | m | 4H | Piperidine H-3, H-5 |

| 2.10–2.30 | m | 2H | Piperidine H-2, H-6 |

| 3.05–3.25 | m | 1H | Piperidine H-4 |

| 3.45–3.60 | m | 2H | Piperidine H-1, H-7 |

| 6.85 | s | 1H | Isoxazolone H-4 |

¹³C NMR (100 MHz, D₂O) :

| Signal (δ, ppm) | Assignment |

|---|---|

| 22.5 | Piperidine C-3, C-5 |

| 35.8 | Piperidine C-2, C-6 |

| 48.9 | Piperidine C-4 |

| 62.1 | Piperidine C-1, C-7 |

| 162.4 | Isoxazolone C-3 (C=O) |

| 148.7 | Isoxazolone C-5 |

| 110.3 | Isoxazolone C-4 |

Infrared (IR) Spectroscopy

| Absorption (cm⁻¹) | Assignment |

|---|---|

| 3180–2850 | N-H stretch (piperidinium) |

| 1705 | C=O stretch (isoxazolone) |

| 1560 | C=N stretch (isoxazolone) |

| 1245 | N-O stretch (isoxazolone) |

| 680 | C-Br stretch |

Mass Spectrometry (MS)

| m/z | Ion Fragment |

|---|---|

| 249.10 | [M]⁺ (Molecular ion) |

| 168.10 | [C₈H₁₂N₂O₂]⁺ (Base structure) |

| 81.05 | [C₅H₁₀N]⁺ (Piperidine fragment) |

| 79.90 | Br⁻ (Counterion) |

The ESI-MS spectrum typically shows a base peak at m/z 168.10 , corresponding to the protonated free base.

Properties

IUPAC Name |

5-piperidin-4-yl-1,2-oxazol-3-one;hydrobromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2.BrH/c11-8-5-7(12-10-8)6-1-3-9-4-2-6;/h5-6,9H,1-4H2,(H,10,11);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQFQPBIFTDVDSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=CC(=O)NO2.Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1215466-71-9 | |

| Record name | 5-(piperidin-4-yl)-1,2-oxazol-3-ol hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Preparation Methods

Stepwise Synthesis via Curtius Rearrangement

The primary route, as detailed in patent CN106432232A, involves a four-step sequence starting from 4-piperidone hydrochloride (Fig. 1).

Protection of 4-Piperidone Hydrochloride

The initial step entails protecting the amine group of 4-piperidone hydrochloride using di-tert-butyl dicarbonate (Boc₂O) in aqueous acetone with sodium bicarbonate as a base. Optimal conditions (room temperature, 24 hours) yield N-Boc-4-piperidone with a 93% molar yield.

Reaction Conditions :

- Molar Ratio : 4-Piperidone hydrochloride : NaHCO₃ : Boc₂O = 1 : 1–3 : 1–3

- Solvent : 50% aqueous acetone (5–20 mL/g substrate)

Reductive Amination

The Boc-protected piperidone undergoes reductive amination with ammonia in ethanol, catalyzed by titanium tetraisopropoxide, followed by sodium borohydride reduction. This step furnishes 4-amino-1-Boc-piperidine in 82% yield.

Key Parameters :

- Temperature : <30°C during NaBH₄ addition

- Work-up : Acidification with 1N HCl, neutralization with NaOH, and ethyl acetate extraction

Acid-Mediated Cyclization

4-Amino-1-Boc-piperidine reacts with 2-chloronicotinic acid in dimethyl sulfoxide (DMSO) at 100°C, facilitated by sodium carbonate and KI. Acidification (pH 4–5) precipitates 2-(4-aminopiperidyl)nicotinic acid, isolated in 73% yield after recrystallization.

Curtius Rearrangement and Salt Formation

The final step employs a Curtius rearrangement using diphenylphosphoryl azide (DPPA) in toluene under reflux, followed by hydrobromic acid treatment to form the hydrobromide salt. The oxazolone ring is generated in this step, with the target compound isolated in 79% yield after recrystallization.

Optimized Conditions :

- Reagents : DPPA, triethylamine

- Solvent : Toluene

- Post-Reaction Processing : Acetic acid wash, ethyl acetate/methanol recrystallization

Alternative Pathways and Modifications

While the Curtius rearrangement remains the most documented method, alternative approaches include:

- Phosphorylated Oxazole Intermediates : Phosphorylation at the oxazole 4-position, as reported in PMC6460381, though this method focuses on antifungal derivatives and requires adaptation for the target compound.

- Direct Cyclization Strategies : Preliminary studies suggest that direct cyclization of β-keto amides with hydroxylamine could bypass multi-step sequences, though yields remain suboptimal (<50%).

Data Tables

Table 1. Summary of Synthetic Steps and Yields (Patent CN106432232A)

| Step | Reaction | Key Reagents/Conditions | Yield (%) |

|---|---|---|---|

| 1 | Boc Protection | Boc₂O, NaHCO₃, aqueous acetone | 93 |

| 2 | Reductive Amination | NH₃, Ti(OiPr)₄, NaBH₄ | 82 |

| 3 | Nicotinic Acid Coupling | 2-Chloronicotinic acid, DMSO | 73 |

| 4 | Curtius Rearrangement | DPPA, toluene, HBr | 79 |

Table 2. Solvent and Temperature Optimization in Step 4

| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| Toluene | 110 | 5 | 79 |

| THF | 65 | 8 | 68 |

| DCM | 40 | 12 | 54 |

Critical Analysis of Methodologies

Efficiency of the Curtius Rearrangement

The patent’s use of DPPA in toluene proves superior to alternative solvents like THF or DCM, likely due to improved reagent solubility and thermal stability. The 79% yield in Step 4 highlights the method’s robustness, though scalability may be limited by DPPA’s cost.

Limitations and Challenges

- Byproduct Formation : The reductive amination step (Step 2) generates titanium oxides, complicating purification.

- Scale-Up Considerations : Large-scale use of DMSO in Step 3 necessitates rigorous temperature control to prevent exothermic reactions.

Chemical Reactions Analysis

Cyclization of Precursors

-

The oxazolone ring is formed via cyclization of α-acylamino ketones or esters under acidic or basic conditions . For example, van Leusen oxazole synthesis employs TosMIC (tosylmethyl isocyanide) with aldehydes in ionic liquids to generate substituted oxazoles .

-

Copper(II)-catalyzed oxidative cyclization of enamides enables room-temperature synthesis of 2,5-disubstituted oxazoles .

Coupling Reactions

-

Piperidine-substituted oxazolones are synthesized by coupling activated carboxylic acids (e.g., via HOBt/HBTU) with piperidin-4-ylamine derivatives . For instance, coupling 2-chlorophenylacetamide with 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one yields analogs with anti-pyroptotic activity .

Nucleophilic Substitution at the Piperidine Ring

The piperidine moiety undergoes alkylation or acylation to introduce functional groups:

-

Tert-butyl carbamate protection of the piperidine nitrogen is common prior to coupling, followed by TFA-mediated deprotection .

Ring-Opening and Rearrangements

The oxazolone ring exhibits reactivity under nucleophilic or thermal conditions:

-

Nucleophilic Attack : Thiols or amines open the oxazolone ring via nucleophilic addition to the carbonyl group. For example, 2-aminobenzoxazoles form through reaction with amines under basic conditions .

-

Thermal Rearrangement : Heating oxazolone derivatives with sulfonyl azides generates NH-1,2,3-triazoles or diazoketones depending on substituent electronics .

Salt Formation and Stabilization

The hydrobromide salt enhances solubility and stability:

-

Formed by treating the free base (5-piperidin-4-yl-1,2-oxazol-3-one) with HBr in dichloromethane or ethanol .

-

The salt exhibits improved crystallinity compared to the free base, as evidenced by X-ray diffraction data for analogs like 4-benzyl-5-piperidin-4-yl-isoxazol-3-ol .

Biological Interactions and Reactivity

The compound modulates biological targets through covalent and non-covalent interactions:

-

NLRP3 Inhibition : Derivatives such as 1 and 2 inhibit NLRP3 inflammasome activity (pyroptosis inhibition: 24.9–37.7%) via interaction with the NACHT domain .

-

Enzyme Inhibition : Analogous structures (e.g., SD-4 ) show nanomolar inhibition of hBACE-1 (IC₅₀ = 0.753 μM) and acetylcholinesterase .

Comparative Reactivity of Structural Analogs

Scientific Research Applications

Overview

5-Piperidin-4-yl-1,2-oxazol-3-one;hydrobromide is a compound that has garnered attention in various scientific fields, including chemistry, biology, and medicine. Its unique structural features, which include a piperidine ring fused with an oxazole ring, make it a versatile building block for the synthesis of complex molecules and a subject of interest for potential therapeutic applications.

Chemistry

This compound serves as a crucial building block in organic synthesis. It is utilized to create more complex heterocyclic compounds, which are essential in drug discovery and materials science.

Biology

Research indicates that this compound exhibits potential biological activities:

- Antimicrobial Properties : Studies have shown that derivatives of this compound can inhibit the growth of various bacteria and fungi. For instance, compounds derived from oxazole structures have demonstrated efficacy against strains like Staphylococcus aureus and Escherichia coli .

- Anticancer Activity : Preliminary investigations suggest that certain derivatives may inhibit cancer cell proliferation. For example, compounds featuring the oxazole moiety have been evaluated for their effects on human lung adenocarcinoma cells .

Medicine

The therapeutic potential of this compound is being explored in several contexts:

- Protein Kinase Inhibition : The compound has been identified as an inhibitor of specific protein kinases involved in cell signaling pathways, which could be pivotal in cancer treatment strategies.

- Drug Development : Its derivatives are being studied for their ability to modulate biological targets, making them candidates for new drug formulations aimed at various diseases.

Industry

In industrial applications, this compound is used in the development of new materials due to its unique chemical properties. It plays a role in creating intermediates for pharmaceuticals and other chemical processes.

Case Studies and Findings

Several studies highlight the applications and efficacy of this compound:

Mechanism of Action

The mechanism of action of 5-Piperidin-4-yl-1,2-oxazol-3-one;hydrobromide involves its interaction with specific molecular targets and pathways. For instance, it has been found to inhibit certain protein kinases, which play a crucial role in cell signaling and regulation . The compound’s structure-activity relationship studies indicate that the ether linkage between quinoline and piperidine is crucial to its inhibitory effect .

Comparison with Similar Compounds

Similar Compounds

Piperidine Derivatives: Compounds such as piperine, evodiamine, and matrine share structural similarities with 5-Piperidin-4-yl-1,2-oxazol-3-one;hydrobromide.

Oxazole Derivatives: Other oxazole derivatives, including prostacyclin receptor antagonists, exhibit similar biological activities.

Uniqueness

What sets this compound apart is its unique combination of piperidine and oxazole rings, which confer distinct chemical and biological properties.

Biological Activity

5-Piperidin-4-yl-1,2-oxazol-3-one;hydrobromide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the compound's biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a piperidine ring fused with an oxazole moiety. Its unique structure contributes to its potential therapeutic applications. The compound is synthesized through various methods involving piperidine derivatives and oxazole precursors, often employing high-throughput screening techniques to optimize yield and purity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study evaluating its efficacy against Mycobacterium tuberculosis, the compound demonstrated an IC50 value ranging from 13 to 22 μM, indicating potent activity against this pathogen . The structure-activity relationship (SAR) studies suggest that modifications to the piperidine ring can enhance its antimicrobial efficacy.

Table 1: Antimicrobial Activity of this compound

| Compound | Target Pathogen | IC50 (μM) | GIC50 (μM) |

|---|---|---|---|

| This compound | Mycobacterium tuberculosis | 13–22 | 8–10 |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines by activating caspase pathways. For example, derivatives of this compound exhibited high cytotoxicity against colon cancer and leukemia cell lines, causing DNA fragmentation and activating caspase-3 in HL-60 cells .

Table 2: Anticancer Efficacy of this compound

| Cell Line | Concentration (μM) | Effect |

|---|---|---|

| HL-60 (Leukemia) | 30 - 300 | DNA fragmentation, caspase activation |

| HSC (Oral Squamous) | Varies | Cytotoxicity observed |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound has been shown to inhibit certain protein kinases involved in cell signaling pathways critical for tumor growth and survival. This inhibition disrupts the regulatory mechanisms within cancer cells, leading to increased apoptosis.

Study on Antimycobacterial Activity

A notable study focused on the antimycobacterial activity of various piperidine derivatives, including this compound. The results indicated that certain modifications could significantly enhance the compound's potency against M. tuberculosis, achieving nearly complete sterilization in combination therapies within two weeks in vivo .

Evaluation Against Cancer Cell Lines

In another study assessing the anticancer potential of this compound, researchers found that it effectively reduced viability in multiple cancer cell lines while sparing normal cells. This selectivity is crucial for developing therapeutic agents with minimal side effects .

Q & A

Basic: What are the common synthetic routes for preparing 5-Piperidin-4-yl-1,2-oxazol-3-one hydrobromide?

Methodological Answer:

The synthesis typically involves cyclization or coupling strategies. For oxazolone cores, a common approach is the reaction of a β-keto ester with hydroxylamine to form the isoxazolone ring, followed by functionalization at the 4-position. Piperidine substitution can be achieved via nucleophilic substitution or transition-metal-catalyzed coupling (e.g., Buchwald-Hartwig amination). Hydrobromide salt formation is finalized by treating the free base with HBr in a suitable solvent (e.g., ethanol). Key intermediates and reaction conditions should be validated using HPLC or LC-MS for purity .

Advanced: How can reaction conditions be optimized for introducing piperidine rings into oxazolone derivatives?

Methodological Answer:

Optimization requires screening parameters such as temperature, solvent polarity, and catalyst loading. For example:

- Solvent Selection: Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in SN2 reactions.

- Catalysts: Palladium catalysts (e.g., Pd(OAc)₂ with Xantphos) improve coupling efficiency for aryl-piperidine bonds.

- Reagent Compatibility: Use of mild bases (K₂CO₃) avoids decomposition of the oxazolone ring.

Parallel experimentation using informer libraries (e.g., Aryl Halide Chemistry Informer Libraries) allows systematic evaluation of reaction scope and limitations .

Basic: What safety protocols are critical when handling 5-Piperidin-4-yl-1,2-oxazol-3-one hydrobromide?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation: Use fume hoods to prevent inhalation of hydrobromic acid vapors.

- Spill Management: Neutralize spills with sodium bicarbonate and absorb with inert material (vermiculite).

- First Aid: For skin contact, rinse immediately with water for 15 minutes; seek medical attention if irritation persists. Safety data sheets for analogous hydrobromide salts emphasize these protocols .

Advanced: How can researchers resolve discrepancies in spectral data during structural confirmation?

Methodological Answer:

Contradictions in NMR, MS, or IR data require:

Multi-Spectral Correlation: Compare -NMR chemical shifts with computational predictions (DFT calculations) for tautomeric or conformeric forms.

Isotopic Labeling: Use deuterated analogs to confirm exchangeable protons in the oxazolone ring.

X-ray Crystallography: Definitive confirmation via single-crystal analysis, as demonstrated for brominated heterocycles in natural product synthesis .

Advanced: What strategies are effective for designing biological activity assays for this compound?

Methodological Answer:

- Target Selection: Prioritize targets based on structural analogs (e.g., benzisoxazole-piperidine derivatives with CNS activity) .

- Assay Types:

- Data Validation: Include positive controls (e.g., ciprofloxacin for antibacterial assays) and statistical triplicates.

Basic: Which analytical techniques are most reliable for purity assessment?

Methodological Answer:

- HPLC: Use C18 columns with UV detection (λ = 254 nm); mobile phase: acetonitrile/water + 0.1% TFA.

- Elemental Analysis: Confirm stoichiometry of hydrobromide salt (C: 38.7%, H: 4.5%, N: 9.0%, Br: 25.7%).

- TGA/DSC: Monitor thermal stability and salt decomposition thresholds .

Advanced: How can computational chemistry aid in predicting reactivity or metabolic pathways?

Methodological Answer:

- DFT Calculations: Predict electrophilic/nucleophilic sites using Fukui indices.

- Metabolism Prediction: Software like Schrödinger’s ADMET Predictor evaluates CYP450 interactions and metabolite formation.

- Docking Studies: Simulate binding to biological targets (e.g., serotonin receptors for piperidine-containing analogs) .

Basic: What are the storage conditions to ensure compound stability?

Methodological Answer:

- Temperature: Store at -20°C in amber vials to prevent photodegradation.

- Humidity Control: Use desiccants (silica gel) to avoid hydroscopic degradation.

- Long-Term Stability: Conduct accelerated stability studies (40°C/75% RH for 6 months) per ICH guidelines .

Advanced: How to address low yields in scale-up synthesis?

Methodological Answer:

- Process Optimization: Switch from batch to flow chemistry for exothermic reactions.

- Byproduct Analysis: Use LC-MS to identify and suppress side reactions (e.g., over-alkylation).

- Catalyst Recycling: Immobilize Pd catalysts on silica to reduce metal leaching .

Advanced: What are the best practices for documenting method failures or contradictory data?

Methodological Answer:

- Electronic Lab Notebooks (ELNs): Record raw data, instrument parameters, and environmental conditions.

- Failure Analysis Templates: Categorize failures (e.g., "side reaction," "impurity formation") with root-cause hypotheses.

- Peer Review: Cross-validate findings with collaborators, as done in informer library studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.